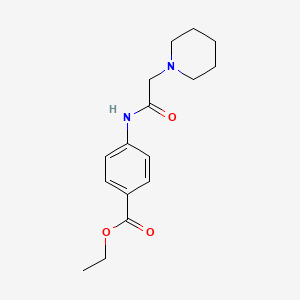

Ethyl piperidinoacetylaminobenzoate

Übersicht

Beschreibung

Äthylpiperidinoacetylaminobenzoat ist eine niedermolekulare Verbindung mit der chemischen Formel C16H22N2O3 . Es wird hauptsächlich als Medikament zur symptomatischen Behandlung von akuter und chronischer Gastritis eingesetzt . Diese Verbindung ist bekannt für ihre Fähigkeit, Bauchschmerzen, Brennen in der Speiseröhre und im Magen sowie Aufstoßen zu lindern .

Vorbereitungsmethoden

Die Synthese von Äthylpiperidinoacetylaminobenzoat beinhaltet die Reaktion von Piperidin mit Äthyl-4-aminobenzoat unter bestimmten Bedingungen . Die Reaktion erfordert typischerweise ein Lösungsmittel wie Ethanol und einen Katalysator, um den Prozess zu erleichtern. Industrielle Produktionsmethoden können großtechnische Reaktoren und optimierte Bedingungen umfassen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Äthylpiperidinoacetylaminobenzoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4).

Substitution: Diese Reaktion beinhaltet den Ersatz einer funktionellen Gruppe durch eine andere. Übliche Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxidionen, Ammoniak).

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Äthylpiperidinoacetylaminobenzoat hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Analyse Chemischer Reaktionen

Ethyl piperidinoacetylaminobenzoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Ethyl piperidinoacetylaminobenzoate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic routes.

Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

Medicine: It is used in pharmacological research to develop new treatments for gastrointestinal disorders.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

Der Wirkungsmechanismus von Äthylpiperidinoacetylaminobenzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen im Körper . Es wird vermutet, dass es seine Wirkung durch Modulation der Aktivität bestimmter Enzyme und Rezeptoren ausübt, die an der Magen-Darm-Funktion beteiligt sind . Die genauen molekularen Signalwege und Zielstrukturen werden derzeit noch untersucht .

Vergleich Mit ähnlichen Verbindungen

Äthylpiperidinoacetylaminobenzoat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Äthyl-4-aminobenzoat: Diese Verbindung ist ein Vorläufer bei der Synthese von Äthylpiperidinoacetylaminobenzoat und weist ähnliche pharmakologische Eigenschaften auf.

Piperidinderivate: Diese Verbindungen teilen die Piperidin-Einheit und haben vielfältige pharmakologische Aktivitäten.

Benzoesäurederivate: Diese Verbindungen teilen die Benzoesäure-Einheit und werden in verschiedenen pharmazeutischen Anwendungen eingesetzt.

Äthylpiperidinoacetylaminobenzoat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und seiner gezielten Wirkung auf Magen-Darm-Erkrankungen einzigartig .

Biologische Aktivität

Ethyl piperidinoacetylaminobenzoate (EPAB) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of EPAB, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 290.36 g/mol. It belongs to a class of piperidine derivatives, which are known for their varied biological activities.

EPAB exhibits a range of biological activities primarily through interactions with various receptors and enzymes. The compound's pharmacological profile suggests potential applications in:

- Central Nervous System (CNS) Disorders : EPAB has shown promise in modulating neurotransmitter systems, which may be beneficial for treating conditions such as depression and anxiety.

- Antimicrobial Activity : Research indicates that EPAB can inhibit the growth of certain bacteria, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : EPAB may exert anti-inflammatory properties, potentially useful in treating inflammatory diseases.

In Silico Studies

Recent studies utilized computational tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) to predict the biological activity of EPAB. These tools identified several potential targets, including:

- Enzymes : EPAB can influence various enzymes involved in metabolic pathways.

- Receptors : The compound shows affinity for G-protein-coupled receptors (GPCRs), which play crucial roles in signal transduction.

Antimicrobial Activity

A study conducted on piperidine derivatives, including EPAB, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were evaluated, showing that EPAB effectively inhibited bacterial growth at concentrations below 100 µg/mL.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | <100 | Staphylococcus aureus |

| <100 | Escherichia coli |

Neuroprotective Effects

In another study focusing on neuroprotection, EPAB was evaluated for its effects on neuronal cell lines subjected to oxidative stress. The results indicated that EPAB significantly reduced cell death and promoted cell viability, suggesting its potential as a neuroprotective agent.

Anti-inflammatory Properties

Research investigating the anti-inflammatory effects of EPAB revealed that it could inhibit the production of pro-inflammatory cytokines in vitro. This indicates its potential application in treating inflammatory conditions such as arthritis or other autoimmune disorders.

Eigenschaften

IUPAC Name |

ethyl 4-[(2-piperidin-1-ylacetyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-2-21-16(20)13-6-8-14(9-7-13)17-15(19)12-18-10-4-3-5-11-18/h6-9H,2-5,10-12H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGIFPJNYPWBMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048850 | |

| Record name | Sulcaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41653-21-8 | |

| Record name | Ethyl 4-[[2-(1-piperidinyl)acetyl]amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41653-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl piperidinoacetylaminobenzoate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041653218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl piperidinoacetylaminobenzoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulcaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL PIPERIDINOACETYLAMINOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M452G7O1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.